8-Fluorochroman-4-amine is a fluorinated derivative of chroman, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. This compound features an amine group at the 4-position and a fluorine atom at the 8-position of the chroman structure. Such modifications can significantly alter the compound's biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry.
8-Fluorochroman-4-amine can be classified as an aromatic amine and belongs to the broader class of fluorinated organic compounds. Its synthesis and applications are often explored within the context of drug discovery and development, particularly due to the role that fluorine plays in enhancing metabolic stability and bioactivity in pharmaceuticals.
The synthesis of 8-Fluorochroman-4-amine typically involves several chemical transformations. One common method is through the fluorination of chroman derivatives, where existing amine functionalities are replaced or modified to introduce fluorine atoms.
The molecular formula of 8-Fluorochroman-4-amine is , with a molecular weight of approximately 167.16 g/mol. The structure consists of:
The stereochemistry of this compound can influence its interaction with biological targets, which is crucial for its potential therapeutic applications.
8-Fluorochroman-4-amine can participate in various chemical reactions typical for amines and fluorinated compounds:
The mechanism of action for 8-Fluorochroman-4-amine primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that:
Research into its binding affinities and selectivity towards various targets is ongoing, which will provide deeper insights into its pharmacological potential.
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to characterize the compound thoroughly.
8-Fluorochroman-4-amine has notable applications in:
The enantioselective synthesis of 8-fluorochroman-4-amine stereoisomers leverages chiral resolution and asymmetric catalysis to access enantiopure forms critical for pharmaceutical applications. The (S)-enantiomer (CAS# 1003887-62-4) is synthesized via chiral auxiliary-mediated reductive amination of 8-fluorochroman-4-one, achieving ≥97% enantiomeric excess (ee) when using (R)-(−)-2-methyl-CBS-oxazaborolidine as a catalyst [2]. This method yields the (S)-isomer with high diastereoselectivity (>20:1 dr) and isolated yields of 72–78% after chromatographic purification. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer from racemic mixtures, enabling separation of the (S)-amine with 95% ee [5].
Microwave-assisted aldol condensation provides the chromanone precursor efficiently: 2′-hydroxy-5′-fluoroacetophenone reacts with acetaldehyde in ethanol with diisopropylamine (DIPA) base under microwave irradiation (170°C, 1 h), yielding 8-fluorochroman-4-one in 88% yield [4]. Subsequent stereoselective reductive amination with sodium cyanoborohydride and ammonium acetate completes the route to racemic 8-fluorochroman-4-amine (CAS# 791043-28-2), which is resolved into enantiomers via chiral HPLC using amylose-based columns [6].
Table 1: Comparative Enantioselective Synthesis Methods
Enantiomer | Method | Catalyst/Resolution Agent | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-isomer | Asymmetric reductive amination | (R)-(−)-CBS-oxazaborolidine | ≥97 | 78 |
(R)-isomer | Enzymatic kinetic resolution | Candida antarctica Lipase B | 95 | 45 |
Both | Chiral HPLC separation | Amylose tris(3,5-dimethylphenylcarbamate) | >99 | 60* |
*Recovery yield from racemate
Proline-derived organocatalysts enable direct asymmetric amination of 8-fluorochroman-4-one derivatives, constructing the chiral amine center without resolution steps. L-Proline-catalyzed α-amination utilizes azodicarboxylates as nitrogen sources, affording hydrazino intermediates that are reduced to amines with retention of configuration [9]. This method achieves 90% ee for the (R)-enantiomer when using (S)-proline at 10 mol% loading in DMSO at 0°C. The fluorine atom at C8 electronically deactivates the aromatic ring, minimizing electrophilic side reactions during amination [7].
Chiral rhodium complexes (e.g., Rh₂(S-DOSP)₄) catalyze C–H amination of 8-fluorochromane with aryl azides, introducing nitrogen at C4 with 85% ee and 70% yield [6]. The fluorinated substrate exhibits enhanced reactivity due to fluorine-induced polarization of the C4–H bond, facilitating metal insertion.
Table 2: Catalytic Systems for Asymmetric Amination
Catalyst Type | Reagent | Target Enantiomer | ee (%) | Reaction Time |
---|---|---|---|---|
L-Proline (10 mol%) | Di-tert-butyl azodicarboxylate | (R)-isomer | 90 | 24 h |
Rh₂(S-DOSP)₄ (2 mol%) | 4-Nitrophenyl azide | (S)-isomer | 85 | 8 h |
Jacobsen’s Co(salen) | NsN₃ (aminosulfonyl azide) | (R)-isomer | 82 | 12 h |
Solid-phase synthesis enables rapid diversification of 8-fluorochroman-4-amine for structure-activity studies. Wang resin-linked fluoroacetophenones serve as precursors: after attachment via carboxylic acid linkers, aldol condensation with aldehydes (e.g., propionaldehyde) builds the chroman ring using DIPA/ethanol at 80°C [9]. Subsequent on-resin reductive amination with diverse amines (e.g., benzylamine, allylamine) yields N-substituted derivatives like 8-fluoro-N-(prop-2-en-1-yl)chroman-4-amine. Cleavage with TFA/dichloromethane (1:1) releases products in 65–85% purity (HPLC) and yields of 40–60% after purification [3].
Microwave-assisted parallel synthesis on Rink amide resin reduces reaction times from 12 h to 30 min for the aldol-cyclization step, generating libraries of 8-fluorochroman-4-amines with substituents at C2 and N4. This approach facilitates the synthesis of analogs like 2-methyl-8-fluoro-N-(pyridin-3-ylmethyl)chroman-4-amine for biological screening [9].
Conversion of 8-fluorochroman-4-amine free bases to hydrochloride salts improves stability and solubility for pharmaceutical formulation. The optimal procedure dissolves the free base in anhydrous diethyl ether and treats it with 2M HCl in ether at 0°C, yielding crystalline (R)-8-fluorochroman-4-amine hydrochloride (CAS# 730980-49-1) with 95% purity and 89% recovery [7]. Critical parameters include:
Salt formation kinetics reveal complete conversion within 15 min, monitored by in situ Raman spectroscopy showing the disappearance of the free amine peak at 3350 cm⁻¹. The hydrochloride salt exhibits enhanced storage stability (2–8°C under nitrogen) compared to the hygroscopic free base, with no degradation after 6 months [1] [6].
Table 3: Hydrochloride Salt Formation Conditions
Free Base Form | Acid Source | Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Racemic amine | HCl (g) | Diethyl ether | 0°C | 92 | 98 |
(R)-enantiomer | 2M HCl in ether | Ethyl acetate | 5°C | 89 | 95 |
N-Benzyl derivative | HCl (aq.) | THF | 25°C | 75 | 90 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0